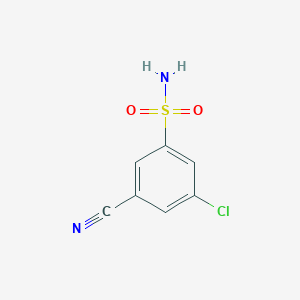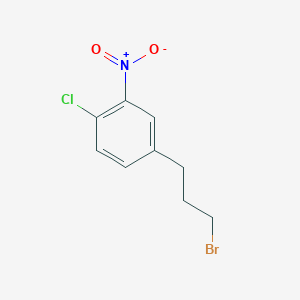
1-(3-Bromopropyl)-4-chloro-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4-chloro-3-nitrobenzene is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of benzene, substituted with a bromopropyl group, a chlorine atom, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-chloro-3-nitrobenzene can be synthesized through a multi-step process involving the nitration, halogenation, and alkylation of benzene derivatives. One common method involves the nitration of 4-chloronitrobenzene to introduce the nitro group, followed by the bromination of the propyl chain . The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide for bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-4-chloro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Reduction: The primary product is 1-(3-Aminopropyl)-4-chloro-3-nitrobenzene.
Oxidation: Products include carboxylic acids or aldehydes depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4-chloro-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It may be used in the study of enzyme inhibition or as a precursor for biologically active compounds.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-nitrobenzene involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-4-chloro-3-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
1-(3-Bromopropyl)-4-chloro-3-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Propiedades
Fórmula molecular |
C9H9BrClNO2 |
|---|---|
Peso molecular |
278.53 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-1-chloro-2-nitrobenzene |
InChI |
InChI=1S/C9H9BrClNO2/c10-5-1-2-7-3-4-8(11)9(6-7)12(13)14/h3-4,6H,1-2,5H2 |
Clave InChI |
VLCGURCNTGHHPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCBr)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
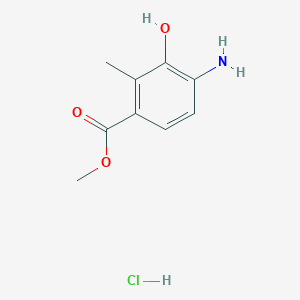


![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
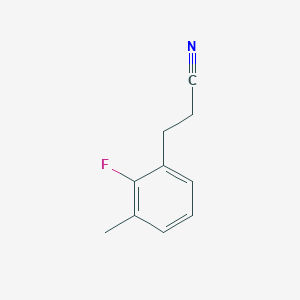
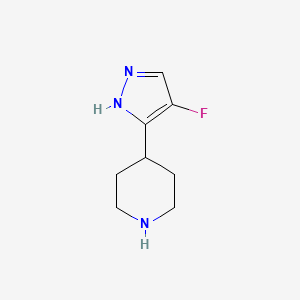
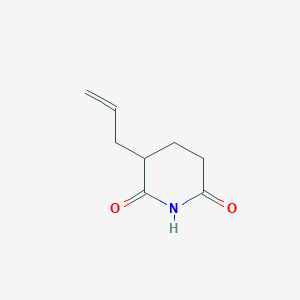
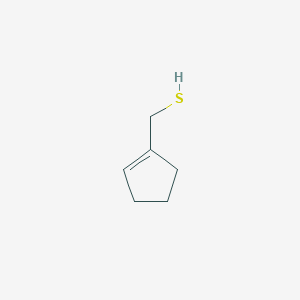
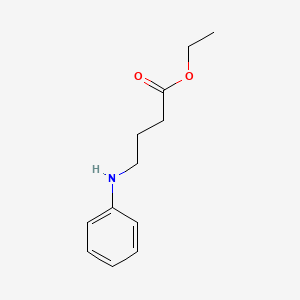
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
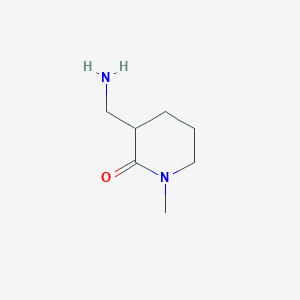
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid](/img/structure/B13504865.png)
